molecular formula C25H24N4O2S B2953014 1-(4-(4-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone CAS No. 1172060-41-1

1-(4-(4-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone

Cat. No.: B2953014
CAS No.: 1172060-41-1
M. Wt: 444.55
InChI Key: RRMKEHMULMHQQK-UHFFFAOYSA-N
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Description

1-(4-(4-(2-(1-Methyl-1H-indol-2-yl)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a structurally complex compound featuring a piperazine core linked to a phenyl group substituted with an ethanone moiety. The molecule further incorporates a thiazole ring conjugated to a 1-methylindole group via a carbonyl bridge. This unique architecture positions it within a class of compounds explored for diverse pharmacological activities, including antiproliferative and antimicrobial effects. Its design leverages the piperazine scaffold—a common motif in drug discovery due to its conformational flexibility and hydrogen-bonding capacity—and heterocyclic substituents (thiazole, indole) known to modulate bioactivity and target binding .

Properties

IUPAC Name

1-[4-[4-[2-(1-methylindol-2-yl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-17(30)18-7-9-20(10-8-18)28-11-13-29(14-12-28)25(31)21-16-32-24(26-21)23-15-19-5-3-4-6-22(19)27(23)2/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMKEHMULMHQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC5=CC=CC=C5N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of cellular targets, contributing to its biological activity.

Mode of Action

The exact mode of action of this compound is currently unknown. One study suggests that similar compounds can induce cell apoptosis in a dose-dependent manner

Pharmacokinetics

The compound’s indole nucleus is a common feature in many synthetic drug molecules, suggesting that it may have favorable pharmacokinetic properties.

Result of Action

One study suggests that similar compounds can inhibit the polymerization of tubulin, which could potentially disrupt the formation of the cytoskeleton in cells and lead to cell death.

Comparison with Similar Compounds

Structural Similarities and Differences

A comparative analysis of structurally analogous compounds reveals key variations in substituents and biological outcomes:

Compound Name / Structure Key Substituents Structural Differences vs. Target Compound
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone () Hydroxyphenyl, ethanone Replaces thiazole-indole with hydroxyphenyl; simpler scaffold
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives () Tetrazole, piperidine Substitutes thiazole with tetrazole; piperidine instead of piperazine
1-(4-((8-Hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methylpiperazin-1-yl)ethanone (APEHQ) () Azo-linked 8-hydroxyquinoline, methylpiperazine Introduces azo dye group; methylpiperazine substitution
1-(4-(4-((5-Chloro-pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethanone derivatives (–9) Chloropyrimidine, triazole/phenylamino groups Replaces thiazole-indole with pyrimidine-triazole systems

Key Observations :

  • The target compound’s thiazole-indole system distinguishes it from simpler phenyl- or tetrazole-based analogs (e.g., ). This moiety may enhance π-π stacking or hydrophobic interactions in biological targets .
  • Unlike APEHQ (), which uses an azo group for metal coordination, the target compound lacks such functionality, suggesting divergent mechanisms of action.
  • Piperazine vs.

Critical Differences :

  • The target compound’s synthesis likely requires specialized intermediates (e.g., indole-thiazole carboxylic acid), increasing complexity compared to tetrazole or azo-linked analogs.
Physicochemical and Pharmacokinetic Properties

Critical physicochemical parameters inferred from analogs:

Property Target Compound (Predicted) 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone () APEHQ ()
LogP ~3.5 (moderate lipophilicity) ~2.1 (lower due to polar -OH) ~4.0 (azo group increases logP)
Solubility Moderate (piperazine enhances aqueous solubility) High (hydroxyl group improves solubility) Low (azo group reduces solubility)
Hydrogen Bonding 2 acceptors, 1 donor (piperazine N–H) 3 acceptors, 2 donors (-OH, piperazine N–H) 4 acceptors, 1 donor (azo N)

Implications :

  • The target compound’s balanced logP may favor better blood-brain barrier penetration compared to highly polar () or lipophilic () analogs.
  • Piperazine’s hydrogen-bonding capacity could enhance target binding kinetics relative to methylpiperazine () or piperidine derivatives .

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